methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8640037
InChI: InChI=1S/C17H14F3N3O4/c1-25-12-5-4-9(6-13(12)26-2)10-7-14(17(18,19)20)23-15(21-10)8-11(22-23)16(24)27-3/h4-8H,1-3H3
SMILES: COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC)OC
Molecular Formula: C17H14F3N3O4
Molecular Weight: 381.31 g/mol

methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

CAS No.:

VCID: VC8640037

Molecular Formula: C17H14F3N3O4

Molecular Weight: 381.31 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate -

Description

Methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry, particularly as inhibitors of enzymes and receptors involved in various pathological processes.

Synthesis

The synthesis of methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically follows a multi-step process involving:

  • Formation of the pyrazolo[1,5-a]pyrimidine core: Achieved through cyclization reactions involving hydrazines and pyrimidine derivatives.

  • Functionalization at specific positions:

    • Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.

    • Coupling with dimethoxybenzene derivatives to attach the dimethoxyphenyl group.

  • Esterification: The carboxylic acid group is converted into a methyl ester using methanol under acidic or basic conditions.

Biological Significance

This compound has been explored for its potential pharmacological activities due to its structural features:

  • Anti-inflammatory properties: The dimethoxyphenyl moiety may interact with enzymes such as COX-2 or lipoxygenase.

  • Antitumor activity: Pyrazolo[1,5-a]pyrimidines are known to inhibit kinases like VEGFR or EGFR, which are critical in cancer progression.

  • Antiviral potential: The trifluoromethyl group can enhance binding affinity to viral proteins.

Table 2: Reported Biological Activities of Related Compounds

ActivityTarget Enzyme/ReceptorReference Compound
Anti-inflammatoryCyclooxygenase (COX)N/A
AntitumorVEGFR-2Related pyrazolo[1,5-a]pyrimidines
AntiviralInfluenza RNA polymeraseTriazolo[1,5-a]pyrimidines

Analytical Characterization

The characterization of this compound involves techniques such as:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR confirms the aromatic protons of the dimethoxyphenyl group and the methyl ester group.

    • 13C^{13}C-NMR identifies carbon atoms in the pyrazolo[1,5-a]pyrimidine ring and side chains.

  • Mass Spectrometry (MS):

    • Confirms the molecular weight (343.26 g/mol).

  • Infrared Spectroscopy (IR):

    • Detects functional groups like ester (C=OC=O) and aromatic rings (C=CC=C).

  • High-performance Liquid Chromatography (HPLC):

    • Used for purity assessment.

Applications in Medicinal Chemistry

Methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a scaffold for drug discovery due to its favorable properties:

  • Enzyme Inhibition: The trifluoromethyl group enhances binding affinity and selectivity.

  • Drug Design: Functional groups allow derivatization for targeted therapies.

  • Pharmacokinetics: Predicted moderate lipophilicity aids in membrane permeability.

Future Research Directions

To fully exploit its potential:

  • Evaluate its binding affinity through in silico docking studies against specific targets like VEGFR or COX enzymes.

  • Conduct in vitro assays to determine cytotoxicity and selectivity profiles.

  • Optimize its structure for improved activity by modifying substituents on the phenyl or pyrimidine rings.

Product Name methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Molecular Formula C17H14F3N3O4
Molecular Weight 381.31 g/mol
IUPAC Name methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C17H14F3N3O4/c1-25-12-5-4-9(6-13(12)26-2)10-7-14(17(18,19)20)23-15(21-10)8-11(22-23)16(24)27-3/h4-8H,1-3H3
Standard InChIKey SJPFLSGUWWMJQY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC)OC
PubChem Compound 1124532
Last Modified Apr 15 2024

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